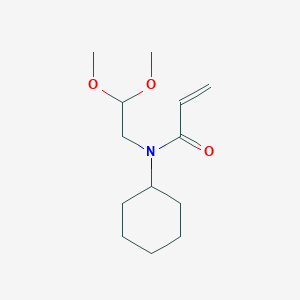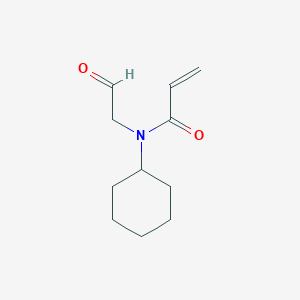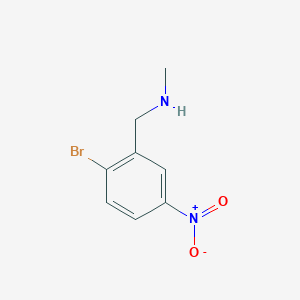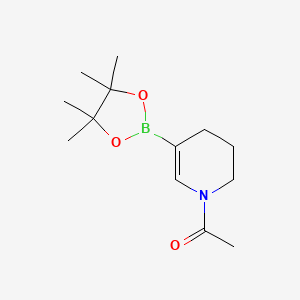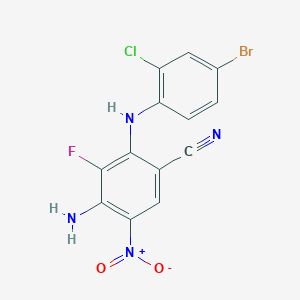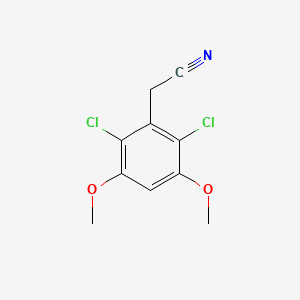
Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate
説明
Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate, or TB-5-2-2CP-4MT, is a synthetic compound with a range of applications in the field of scientific research. It is a compound of nitrogen, carbon, sulfur, and oxygen atoms, and is a derivative of thiazol-2-ylcarbamate. TB-5-2-2CP-4MT has been used in a variety of scientific studies, including drug development and cancer research.
科学的研究の応用
Synthesis and Chemical Properties
Process Development and Synthesis : The compound serves as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. It is synthesized through a one-pot, two-step telescoped sequence from readily available materials, utilizing a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation (Li et al., 2012).
Structural Analysis and Coordination Behavior : The compound's structural analysis through X-ray diffraction and ab initio calculations reveals significant insights into its planar molecule structure and potential for hydrogen bonding associations, which are important for building supramolecular structures (Garza-Ortiz et al., 2013).
Synthesis in Organolithium Reactions : The compound is involved in the reaction mechanisms with organolithium reagents, particularly in the replacement of sulfonyl groups in tert-butyl pyridinyl sulfones (Stoyanovich et al., 1978).
Suzuki Cross-Coupling Reaction : The compound plays a role in the Suzuki cross-coupling reaction, showcasing its importance in synthesizing complex organic structures and potentially in pharmaceutical synthesis (Wang et al., 2014).
Applications in Catalysis and Ligand Behavior
Catalytic Activity : The compound shows potential as a ligand in palladium complexes, which are efficient Heck coupling catalysts. This implies its utility in facilitating carbon-carbon bond formation, a key process in organic synthesis (Ojwach et al., 2007).
Use in Polymeric Catalysts : Derivatives of this compound, when integrated into polymers, show promise as effective catalysts in acylation chemistry, highlighting its role in enhancing reaction efficiencies and selectivity (Mennenga et al., 2015).
特性
IUPAC Name |
tert-butyl N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,1-6H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKDQQFCQUBXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)
